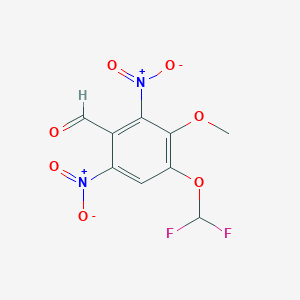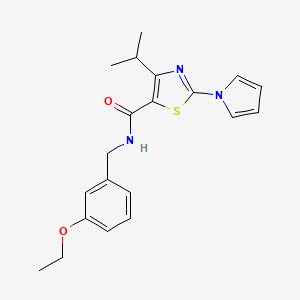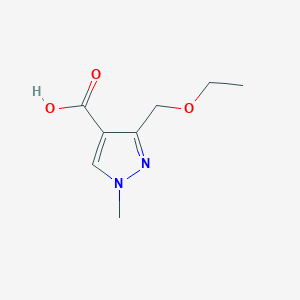![molecular formula C25H22ClN7O2 B2706227 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide CAS No. 1170853-93-6](/img/structure/B2706227.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . This type of compound is considered a bioisostere of naturally occurring purine nucleoside heterocyclic bases . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system that is considered a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of compounds like this one has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked to a 4-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 4-phenylbutanamide group.Applications De Recherche Scientifique
Anticancer Activity
This compound has shown potential as an EGFR tyrosine kinase inhibitor . Two derivatives of the compound exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel with GI 50 values ranging from 0.018 to 9.98 μM . Moreover, one of the derivatives was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line .
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities, including antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antioxidant Activity
The compound could potentially exhibit antioxidant activity , as this is another biological activity that has been observed in indole derivatives .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity , suggesting that the compound could potentially be used in the treatment of microbial infections.
Antidiabetic Activity
The compound could potentially be used in the treatment of diabetes, as indole derivatives have been found to possess antidiabetic activity .
Antimalarial Activity
The compound could potentially be used in the treatment of malaria, as indole derivatives have been found to possess antimalarial activity .
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities , suggesting that the compound could potentially be used in the treatment of conditions such as Alzheimer’s disease.
Orientations Futures
The future directions for this compound could include further investigation of its biological and pharmacological activities, as well as optimization of its synthesis process. Further studies could also explore its potential applications in the treatment of various diseases, given the promising biological activities reported for similar compounds .
Mécanisme D'action
Target of Action
The primary target of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide acts as a potent and selective inhibitor of PKB . It competes with ATP, leading to inhibition of PKB . This compound modulates biomarkers of signaling through PKB in vivo .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB by N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide disrupts this pathway, affecting downstream effects such as cell proliferation and survival .
Pharmacokinetics
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The molecular and cellular effects of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide’s action include the inhibition of tumor growth in a breast cancer xenograft model . This is achieved through the modulation of biomarkers of signaling through PKB in vivo .
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O2/c1-16-14-21(28-22(34)9-5-8-17-6-3-2-4-7-17)33(31-16)25-29-23-20(24(35)30-25)15-27-32(23)19-12-10-18(26)11-13-19/h2-4,6-7,10-15H,5,8-9H2,1H3,(H,28,34)(H,29,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFATNREQCUMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2706149.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2706150.png)
![ethyl 2-((3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2706153.png)



![N-(3,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706159.png)
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2706161.png)

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2706163.png)

